3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine
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Overview
Description
3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylpyridazinyl group, a piperidinyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopropylpyridazinyl Intermediate: This step involves the reaction of a suitable pyridazine derivative with a cyclopropylating agent under controlled conditions to form the cyclopropylpyridazinyl intermediate.
Attachment of the Piperidinyl Group: The intermediate is then reacted with a piperidine derivative in the presence of a suitable base to form the piperidinyl-substituted intermediate.
Oxazole Ring Formation: The final step involves the cyclization of the intermediate with an appropriate oxazole precursor under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound is employed as a tool to probe biochemical pathways and molecular mechanisms.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrially relevant products.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine
- 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine
- 4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
Uniqueness
What sets 3-Cyclopropyl-6-({1-[(1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridazine apart from similar compounds is its specific combination of functional groups and ring structures, which confer unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-2-14(1)16-3-4-17(20-19-16)23-10-13-5-7-21(8-6-13)9-15-11-22-12-18-15/h3-4,11-14H,1-2,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAJHODBICBWJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)CC4=COC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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